molecular formula C16H13ClN2O5 B2492029 [2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate CAS No. 730972-58-4

[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate

Cat. No.: B2492029
CAS No.: 730972-58-4
M. Wt: 348.74
InChI Key: MEQJXJAOEZHSHN-UHFFFAOYSA-N
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Description

[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chloropyridine moiety and a formylphenoxy group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chloropyridine Intermediate: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with an appropriate amine to form the 2-chloropyridin-3-ylamine intermediate.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with an oxoethyl ester to form the 2-oxoethyl derivative.

    Esterification: Finally, the 2-oxoethyl derivative reacts with 4-formylphenoxyacetic acid under esterification conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of 2-(4-carboxyphenoxy)acetate derivatives

    Reduction: Formation of 2-(4-hydroxyphenoxy)acetate derivatives

    Substitution: Formation of various substituted pyridine derivatives

Scientific Research Applications

Chemistry

In chemistry, [2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its reactive functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the chloropyridine and formylphenoxy groups suggests possible applications in drug design and development, particularly in targeting specific biological pathways.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate involves its interaction with specific molecular targets. The chloropyridine moiety may bind to certain receptors or enzymes, modulating their activity. The formylphenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate apart is the combination of the chloropyridine and formylphenoxy groups

Properties

IUPAC Name

[2-[(2-chloropyridin-3-yl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c17-16-13(2-1-7-18-16)19-14(21)9-24-15(22)10-23-12-5-3-11(8-20)4-6-12/h1-8H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQJXJAOEZHSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)COC(=O)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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